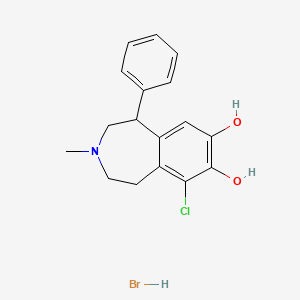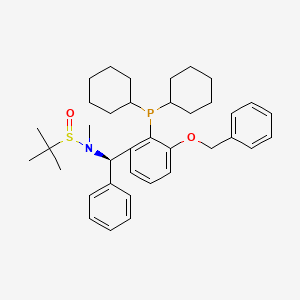
(R)-N-((R)-(3-(Benzyloxy)-2-(dicyclohexylphosphanyl)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-N-((R)-(3-(Benzyloxy)-2-(dicyclohexylphosphanyl)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamid ist eine komplexe organische Verbindung mit bedeutenden Anwendungen in verschiedenen Bereichen der Chemie und Industrie. Diese Verbindung ist bekannt für ihre einzigartigen Strukturmerkmale, darunter eine Benzyloxygruppe, eine Dicyclohexylphosphanyl-Gruppe und ein Sulfinamid-Rest. Diese Strukturelemente tragen zu ihrer Reaktivität und Funktionalität in verschiedenen chemischen Prozessen bei.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (R)-N-((R)-(3-(Benzyloxy)-2-(dicyclohexylphosphanyl)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamid umfasst typischerweise mehrere Schritte, beginnend mit leicht zugänglichen Ausgangsmaterialien. Ein gängiger Ansatz ist die Verwendung von Grignard-Reagenzien, die für ihre Fähigkeit zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen bekannt sind. Die Reaktionsbedingungen erfordern oft wasserfreie Lösungsmittel und inerte Atmosphären, um unerwünschte Nebenreaktionen zu verhindern .
Industrielle Produktionsmethoden
In industrieller Umgebung kann die Produktion dieser Verbindung großtechnische Reaktionen unter optimierten Bedingungen umfassen, um Ausbeute und Reinheit zu maximieren. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz des Syntheseprozesses verbessern. Zusätzlich werden Reinigungsverfahren wie Chromatographie und Umkristallisation eingesetzt, um das gewünschte Produkt mit hoher Reinheit zu erhalten .
Chemische Reaktionsanalyse
Arten von Reaktionen
(R)-N-((R)-(3-(Benzyloxy)-2-(dicyclohexylphosphanyl)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können die Sulfinamidgruppe in Amine umwandeln.
Substitution: Die Benzyloxy- und Dicyclohexylphosphanyl-Gruppen können an nukleophilen Substitutionsreaktionen teilnehmen
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile wie Alkoxide. Die Reaktionsbedingungen beinhalten oft kontrollierte Temperaturen und spezifische Lösungsmittel, um die gewünschten Umwandlungen zu erreichen .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation der Sulfinamidgruppe Sulfoxide ergeben, während die Reduktion Amine erzeugen kann. Substitutionsreaktionen können zur Bildung verschiedener substituierter Derivate führen .
Wissenschaftliche Forschungsanwendungen
(R)-N-((R)-(3-(Benzyloxy)-2-(dicyclohexylphosphanyl)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Ligand in der Koordinationschemie und Katalyse verwendet.
Biologie: Die Verbindung kann in der Untersuchung von Enzymmechanismen und Protein-Ligand-Wechselwirkungen eingesetzt werden.
Industrie: Die Verbindung wird bei der Synthese von Feinchemikalien und Spezialmaterialien verwendet
Wirkmechanismus
Der Wirkmechanismus von (R)-N-((R)-(3-(Benzyloxy)-2-(dicyclohexylphosphanyl)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Benzyloxy- und Dicyclohexylphosphanyl-Gruppen können an Metallzentren binden und so katalytische Prozesse ermöglichen. Der Sulfinamid-Rest kann an Wasserstoffbrückenbindungen und anderen nicht-kovalenten Wechselwirkungen teilnehmen, was die Reaktivität und Selektivität der Verbindung beeinflusst .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(®-(3-(Benzyloxy)-2-(dicyclohexylphosphanyl)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps, starting from readily available starting materials. One common approach is the use of Grignard reagents, which are known for their ability to form carbon-carbon bonds. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
®-N-(®-(3-(Benzyloxy)-2-(dicyclohexylphosphanyl)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to amines.
Substitution: The benzyloxy and dicyclohexylphosphanyl groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxides. The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinamide group can yield sulfoxides, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
®-N-(®-(3-(Benzyloxy)-2-(dicyclohexylphosphanyl)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the synthesis of fine chemicals and specialty materials
Wirkmechanismus
The mechanism of action of ®-N-(®-(3-(Benzyloxy)-2-(dicyclohexylphosphanyl)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with specific molecular targets. The benzyloxy and dicyclohexylphosphanyl groups can bind to metal centers, facilitating catalytic processes. The sulfinamide moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and selectivity .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Phenyl-2-propanon: Bekannt für seine Verwendung in der organischen Synthese und als Vorläufer in der pharmazeutischen Herstellung.
Methylphenidat: Ein Stimulans, das zur Behandlung von ADHS eingesetzt wird, mit einem anderen Wirkmechanismus, aber ähnlichen Strukturmerkmalen.
Dexmethylphenidat: Ein Enantiomer von Methylphenidat mit größerer pharmakologischer Aktivität
Einzigartigkeit
(R)-N-((R)-(3-(Benzyloxy)-2-(dicyclohexylphosphanyl)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamid zeichnet sich durch seine einzigartige Kombination von funktionellen Gruppen aus, die ihm eine ausgeprägte Reaktivität und Vielseitigkeit in verschiedenen chemischen Prozessen verleihen. Seine Fähigkeit, als Ligand zu wirken und an mehreren Arten von Reaktionen teilzunehmen, macht es zu einer wertvollen Verbindung sowohl in der Forschung als auch in industriellen Anwendungen .
Eigenschaften
Molekularformel |
C37H50NO2PS |
|---|---|
Molekulargewicht |
603.8 g/mol |
IUPAC-Name |
N-[(R)-(2-dicyclohexylphosphanyl-3-phenylmethoxyphenyl)-phenylmethyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C37H50NO2PS/c1-37(2,3)42(39)38(4)35(30-20-11-6-12-21-30)33-26-17-27-34(40-28-29-18-9-5-10-19-29)36(33)41(31-22-13-7-14-23-31)32-24-15-8-16-25-32/h5-6,9-12,17-21,26-27,31-32,35H,7-8,13-16,22-25,28H2,1-4H3/t35-,42?/m1/s1 |
InChI-Schlüssel |
YNOQEGACEUAPOD-AAHGUQRTSA-N |
Isomerische SMILES |
CC(C)(C)S(=O)N(C)[C@H](C1=CC=CC=C1)C2=C(C(=CC=C2)OCC3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5 |
Kanonische SMILES |
CC(C)(C)S(=O)N(C)C(C1=CC=CC=C1)C2=C(C(=CC=C2)OCC3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




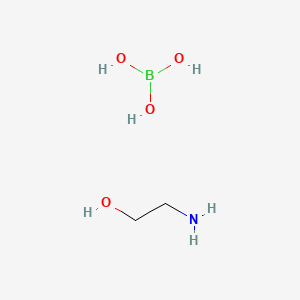
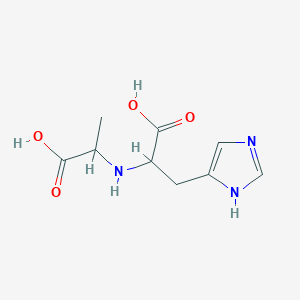

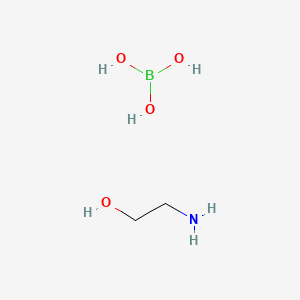
![lithium;[1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl phosphate](/img/structure/B12298200.png)
![2-[[3,5-dichloro-4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12298202.png)
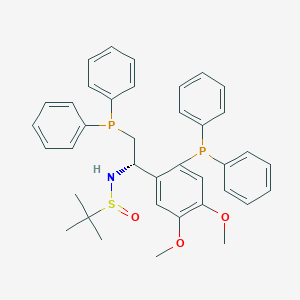
![N-[(S)-(2-diphenylphosphanyl-4,5-dimethoxyphenyl)-(4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B12298207.png)
![zinc;(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22(27),23,25,28-undecaene-6,15,24,33-tetramine](/img/structure/B12298215.png)

![2-[[2-chloro-3-(2-methylpyridin-3-yl)-1-benzothiophen-5-yl]carbamoylamino]-N-[3-[methyl-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]amino]propyl]acetamide](/img/structure/B12298221.png)
